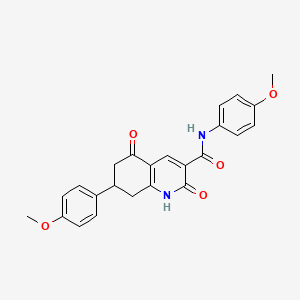![molecular formula C21H18N2O2S B14939861 2-(4-Methoxynaphthalen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B14939861.png)
2-(4-Methoxynaphthalen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a naphthalene ring, a benzothiophene ring, and a pyrimidine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol typically involves multi-step reactions One common method starts with the preparation of the naphthalene derivative, followed by the formation of the benzothiophene ring through cyclization reactions
- Step 1: Preparation of 4-methoxy-1-naphthyl derivative:
- React 4-methoxy-1-naphthol with a suitable halogenating agent to form 4-methoxy-1-naphthyl halide.
- Conditions: Use of a solvent like dichloromethane and a base such as triethylamine.
- Step 2: Formation of the benzothiophene ring:
- Cyclization of the naphthyl derivative with a thiophene precursor.
- Conditions: Heating under reflux with a catalyst like palladium on carbon.
- Step 3: Introduction of the pyrimidine ring:
- React the benzothiophene intermediate with a suitable pyrimidine precursor.
- Conditions: Use of a solvent like ethanol and a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:
- Oxidation:
- Common reagents: Potassium permanganate, hydrogen peroxide.
- Major products: Oxidized derivatives with functional groups like ketones or carboxylic acids.
- Reduction:
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Major products: Reduced derivatives with functional groups like alcohols or amines.
- Substitution:
- Common reagents: Halogenating agents, nucleophiles.
- Major products: Substituted derivatives with different functional groups.
Scientific Research Applications
2-(4-methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol has a wide range of applications in scientific research:
- Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique structural properties and reactivity.
- Biology:
- Investigated for its potential as a biological probe.
- Used in studies related to enzyme inhibition and protein binding.
- Medicine:
- Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
- Studied for its ability to interact with specific molecular targets in the body.
- Industry:
- Used in the development of new materials with specific properties.
- Investigated for its potential use in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets in the body. This compound is known to inhibit certain enzymes and proteins, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(4-methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol can be compared with other similar compounds, such as:
- Pyrido[2,3-d]pyrimidin-5-ones:
- Similar structure but different ring systems.
- Known for their antiproliferative and antimicrobial activities.
- Pyrido[2,3-d]pyrimidin-7-ones:
- Similar structure with variations in the position of functional groups.
- Studied for their anti-inflammatory and analgesic properties.
- Thieno[2,3-d]pyrimidines:
- Similar heterocyclic structure with different substituents.
- Investigated for their potential as kinase inhibitors and anticancer agents.
The uniqueness of 2-(4-methoxy-1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ol lies in its specific combination of rings and functional groups, which confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C21H18N2O2S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(4-methoxynaphthalen-1-yl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H18N2O2S/c1-25-16-11-10-14(12-6-2-3-7-13(12)16)19-22-20(24)18-15-8-4-5-9-17(15)26-21(18)23-19/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,22,23,24) |
InChI Key |
XPMLDKVBJLRJJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C3=NC4=C(C5=C(S4)CCCC5)C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Azepanyl)-2-{[6-(2-pyridyl)-3-pyridazinyl]sulfanyl}-1-ethanone](/img/structure/B14939786.png)

![Ethyl 4-{[(E)-1-(dimethylamino)methylidene]amino}-6-methyl-1-phenyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B14939801.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2-(methylamino)benzamide](/img/structure/B14939805.png)


![1-hydroxy-4,4,6,8-tetramethyl-1-(2-oxocycloheptyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14939825.png)
![N-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}-4-methylaniline](/img/structure/B14939827.png)
![8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carboxamide](/img/structure/B14939829.png)
![2-[3,4-dihydro-2(1H)-isoquinolinyl]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone](/img/structure/B14939837.png)
![4-fluoro-N-[5-(3-methylbutyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B14939840.png)

![5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-N-(2,4-dimethylphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide](/img/structure/B14939844.png)
![methyl {2-[N'-(2,3-dihydro-1,4-benzodioxin-6-yl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B14939856.png)
